molecular formula C17H19Cl2N3O2 B13485737 2-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride

2-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride

Cat. No.: B13485737
M. Wt: 368.3 g/mol
InChI Key: AGFZGRFQAIAEEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride is a complex organic compound that features a benzodioxin and benzodiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride typically involves multiple steps. One common route starts with the preparation of 2,3-dihydro-1,4-benzodioxin-6-amine, which is then reacted with appropriate benzodiazole derivatives under controlled conditions. The reaction conditions often include the use of solvents like N,N-dimethylformamide (DMF) and bases such as lithium hydride (LiH) to facilitate the nucleophilic substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction parameters are crucial in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: N,N-dimethylformamide, dichloromethane.

    Bases: Lithium hydride, sodium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of 2-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or bind to receptors, altering their activity and leading to therapeutic effects . The exact pathways and targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride apart is its combined benzodioxin and benzodiazole moieties, which confer unique chemical and biological properties.

Properties

Molecular Formula

C17H19Cl2N3O2

Molecular Weight

368.3 g/mol

IUPAC Name

2-[6-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-benzimidazol-2-yl]ethanamine;dihydrochloride

InChI

InChI=1S/C17H17N3O2.2ClH/c18-6-5-17-19-13-3-1-11(9-14(13)20-17)12-2-4-15-16(10-12)22-8-7-21-15;;/h1-4,9-10H,5-8,18H2,(H,19,20);2*1H

InChI Key

AGFZGRFQAIAEEH-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C3=CC4=C(C=C3)N=C(N4)CCN.Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.